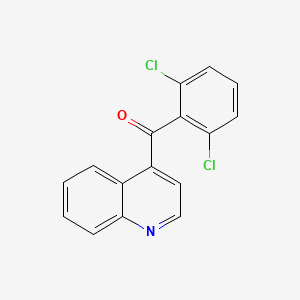

4-(2,6-Dichlorobenzoyl)quinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in the development of pharmaceuticals and a subject of extensive research. nih.govmdpi.comresearchgate.net This versatile scaffold is present in a wide array of natural products and synthetic compounds, exhibiting a diverse range of pharmacological properties. nih.govyoutube.comnih.gov Its significance is underscored by its presence in numerous approved drugs, including antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer therapies like camptothecin. nih.govresearchgate.net

The chemical versatility of the quinoline nucleus allows for functionalization at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological activity. nih.gov This adaptability has made it a focal point in drug discovery, with researchers continuously exploring new derivatives for a multitude of therapeutic applications, including anti-inflammatory, antiviral, and neuroprotective agents. nih.govyoutube.com

Rationale for Investigating 4-(2,6-Dichlorobenzoyl)quinoline

While direct and extensive research on this compound is not widely documented in publicly available literature, the rationale for its investigation can be inferred from the well-established properties of its constituent molecular fragments.

The structure of this compound combines two key chemical entities: a quinoline ring and a 2,6-dichlorobenzoyl group, connected via a ketone linkage at the 4-position of the quinoline.

The quinoline moiety , as previously discussed, provides a rigid and planar scaffold that can engage in various intermolecular interactions with biological targets, such as stacking with aromatic amino acid residues in proteins or intercalating into DNA. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial feature for molecular recognition. researchgate.net

The 2,6-dichlorobenzoyl moiety introduces specific electronic and steric properties. The two chlorine atoms are strong electron-withdrawing groups, which can significantly influence the electronic distribution of the entire molecule. This can affect its reactivity, metabolic stability, and binding affinity to target proteins. youtube.com The steric bulk of the ortho-chlorine atoms can also impose conformational constraints, potentially leading to higher selectivity for a particular biological target. The precursor, 2,6-dichlorobenzoyl chloride, is a known intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov

The ketone linker provides a polar group capable of forming hydrogen bonds and introduces a degree of rotational freedom, allowing the two aromatic systems to adopt various spatial orientations.

The potential for biological activity in this compound can be extrapolated from studies on related compounds.

Anticancer Activity: Numerous quinoline derivatives have demonstrated potent anticancer properties. nih.gov For instance, 4-anilinoquinolines have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The substitution at the 4-position of the quinoline ring is crucial for this activity. It is plausible that the 2,6-dichlorobenzoyl group could mimic the interactions of other aromatic substituents at this position, potentially leading to antiproliferative effects.

Antimalarial Activity: The 4-aminoquinoline (B48711) scaffold is the backbone of several antimalarial drugs. nih.gov While this compound is not a 4-aminoquinoline, the substitution at the 4-position is a critical determinant of antimalarial efficacy. Structure-activity relationship studies have shown that the nature of the substituent at this position significantly influences the drug's ability to inhibit hemozoin formation, a crucial process for the malaria parasite. youtube.com

Antibacterial Activity: The dichlorobenzoyl moiety itself has been incorporated into compounds with antibacterial properties. For example, a series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the 2,6-dichlorobenzoyl fragment can contribute to antibacterial efficacy.

Other Potential Activities: The broad spectrum of activities associated with the quinoline scaffold suggests that this compound could be explored for other therapeutic applications, such as anti-inflammatory or antiviral agents, depending on its specific molecular interactions.

Detailed Research Findings

As of the current literature review, specific experimental data on the synthesis and biological evaluation of this compound is scarce. However, general synthetic routes for 4-aroylquinolines have been reported. One common approach involves the Friedel-Crafts acylation of quinoline, although this can sometimes lead to a mixture of isomers. More specific methods for the synthesis of 4-substituted quinolines often involve multi-step sequences starting from aniline (B41778) or isatin (B1672199) derivatives. nih.gov

Given the absence of direct research, the following tables present hypothetical data based on the known properties of related compounds to illustrate the type of information that would be sought in an investigation of this molecule.

Table 1: Physicochemical Properties of this compound (Hypothetical)

| Property | Value |

| Molecular Formula | C₁₆H₉Cl₂NO |

| Molecular Weight | 302.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not Determined |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Table 2: Potential Biological Activities and Investigational Areas (Hypothetical)

| Activity | Rationale based on Related Compounds |

| Anticancer | Potential inhibition of kinases or other cancer-related targets due to the 4-substituted quinoline scaffold. |

| Antimalarial | Possible interference with hemozoin formation, a known mechanism for other 4-substituted quinolines. |

| Antibacterial | The presence of the dichlorobenzoyl moiety, which is found in other antibacterial agents. |

It is important to emphasize that these tables are illustrative. Rigorous experimental investigation is required to determine the actual properties and biological activities of this compound. The synthesis and evaluation of this compound would be a valuable contribution to the field of medicinal chemistry, potentially uncovering a new lead compound for further development.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-9-19-14-7-2-1-4-10(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUXZEXHDJVFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis of 4-(2,6-Dichlorobenzoyl)quinoline and Related Structures

While the specific crystal structure of this compound is not widely reported in publicly accessible databases, a comprehensive understanding of its solid-state properties can be inferred from the analysis of structurally related compounds. Single-crystal X-ray diffraction studies on substituted benzoylquinolines and similar heterocyclic ketones provide a robust framework for predicting the molecular geometry, conformational preferences, and packing phenomena of the title compound.

The geometry of the 2,6-dichlorobenzoyl moiety would be significantly influenced by the steric hindrance imposed by the two chlorine atoms flanking the carbonyl group. This steric strain is expected to cause a notable out-of-plane twisting of the carbonyl group relative to the dichlorophenyl ring.

The relative orientation of the quinoline (B57606) and the 2,6-dichlorobenzoyl moieties is a crucial aspect of the molecular structure, defined by the dihedral angle between the two ring systems. In analogous compounds, such as other 4-substituted quinolines, the dihedral angle between the quinoline ring and the substituent at the 4-position can vary significantly depending on the nature and size of the substituent nih.govnih.gov. For this compound, a substantial dihedral angle is anticipated due to the steric clash between the protons on the quinoline ring (at positions 3 and 5) and the dichlorophenyl ring. This twisted conformation is a common feature in sterically hindered biaryl ketones.

| Parameter | Expected Value/Range | Structural Implication |

| Quinoline Ring System | Near Planar | Maximizes aromatic stabilization. |

| Dihedral Angle (Quinoline-Benzoyl) | > 45° | Minimizes steric hindrance between the two aromatic rings. |

| C-Cl Bond Length | ~1.74 Å | Typical for aryl chlorides. |

| C=O Bond Length | ~1.22 Å | Characteristic of a ketone carbonyl group. |

This table presents expected geometric parameters for this compound based on data from related structures.

The crystal packing of this compound would be governed by a variety of non-covalent interactions. While the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are plausible, where the carbonyl oxygen and the quinoline nitrogen act as acceptors nih.govchemmethod.com.

| Interaction Type | Potential Donor/Acceptor | Significance in Crystal Packing |

| Weak Hydrogen Bonding | C-H (aromatic) / O=C, N (quinoline) | Contributes to the cohesion of the crystal lattice. |

| π-π Stacking | Quinoline and Dichlorophenyl rings | A primary driving force for the assembly of aromatic molecules. |

| Halogen Bonding | C-Cl / N (quinoline), O=C | Directional interaction that can influence molecular orientation. |

| van der Waals Forces | All atoms | General attractive forces contributing to crystal density. |

This table outlines the potential intermolecular interactions that would stabilize the crystal structure of this compound.

Computational and Theoretical Investigations of 4 2,6 Dichlorobenzoyl Quinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of molecules. For quinoline (B57606) derivatives, these methods have been instrumental in providing a molecular-level understanding of their properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is employed to determine the optimized geometry and various electronic properties of molecules. In the study of quinoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G' (d,p), are utilized to achieve a stable, low-energy molecular structure. rsc.org

These calculations provide crucial data on dipole moments and the energies of frontier molecular orbitals, which are essential for predicting the molecule's behavior in chemical reactions. nih.govresearchgate.net The consistency of these computational results is often validated by comparing theoretical and experimental data, such as NMR chemical shifts, which typically show a high degree of correlation. nih.gov For instance, DFT studies on various substituted quinolines have successfully predicted their molecular geometries and electronic properties, offering valuable insights for the development of new chemotherapeutic agents. nih.govresearchgate.net

Table 1: Examples of DFT-Calculated Electronic Properties for Substituted Quinoline Derivatives

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinoline Derivative 4f | 3.5 | -6.2 | -1.8 | 4.4 |

| Quinoline-vanillin Derivative 2 | Not specified | -6.8 | -2.1 | 4.7 |

Note: The data in this table is derived from studies on various quinoline derivatives and is presented to illustrate the application of DFT. Specific values for 4-(2,6-Dichlorobenzoyl)quinoline would require a dedicated computational study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are critical in determining how a molecule will interact with other species. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. rsc.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In the context of quinoline derivatives, FMO analysis helps in understanding their electronic and optical properties, which is crucial for applications in materials science and medicinal chemistry. rsc.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.orgsapub.org The MEP map uses a color scale to represent the electrostatic potential at different points on the electron density surface. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. rsc.orgsapub.org Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. sapub.org

For quinoline derivatives, MEP analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding, which is crucial for understanding their biological activity. nih.govresearchgate.net By revealing the electron-rich and electron-deficient regions, MEP analysis provides critical insights that can guide the design of new molecules with desired reactivity and biological function. rsc.orgsapub.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of molecules, which is essential for understanding their function, particularly in biological systems. For quinoline derivatives, MD simulations can be used to explore their binding modes with biological targets, such as enzymes or receptors.

Conformational analysis, often performed in conjunction with MD simulations, focuses on identifying the stable, low-energy conformations of a molecule. mdpi.comnih.gov For molecules with rotatable bonds, such as the diaryl ketone moiety in this compound, conformational analysis is crucial for determining the preferred spatial arrangement of the different parts of the molecule. mdpi.comrsc.org This information is vital for understanding how the molecule fits into a binding site and for designing derivatives with improved affinity and selectivity.

Chemoinformatics and Ligand-Based Design Approaches

Chemoinformatics involves the use of computational techniques to analyze and manage chemical data. Ligand-based design is a strategy used in drug discovery when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the context of quinoline derivatives, QSAR studies have been successfully applied to develop models that can predict various biological activities, including anticonvulsant effects. mdpi.comnih.govnih.gov

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity. These models can then be used to predict the activity of new, untested compounds and to guide the design of more potent derivatives. For example, QSAR studies on quinazolinone derivatives, a class of compounds structurally related to quinolines, have identified key structural features that are essential for their anticonvulsant activity. mdpi.comnih.govmdpi.com These studies often highlight the importance of specific substitutions on the quinoline or quinazolinone ring system for modulating biological activity. mdpi.comnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Quinoline |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery that aid in the identification and optimization of novel lead compounds. For this compound, these methods provide a rational approach to explore its potential biological targets and to design new derivatives with enhanced activity.

Pharmacophore Model Generation

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a putative pharmacophore model can be constructed based on its key structural components: the quinoline ring, the benzoyl moiety, and the dichlorophenyl group.

Several studies on quinoline derivatives have highlighted common pharmacophoric features that are crucial for their biological activity. These typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions. nih.govresearchgate.net For instance, a five-point pharmacophore model developed for a series of quinoline derivatives targeting VEGFR-2 tyrosine kinase included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Another study on quinoline derivatives as GLI1 inhibitors identified a pharmacophore model with two hydrogen bond acceptors, two hydrophobic features, and one aromatic ring. nih.gov

Based on the structure of this compound, a hypothetical pharmacophore model can be proposed, incorporating the following features:

One Hydrogen Bond Acceptor (HBA): The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. nih.gov

One Aromatic Ring (AR1): The quinoline ring system itself represents a key aromatic feature. nih.gov

One Aromatic Ring (AR2): The dichlorophenyl ring provides a second aromatic feature.

Two Hydrophobic Features (HY): The chloro substituents on the phenyl ring contribute to the hydrophobic character of the molecule. nih.gov

The spatial arrangement of these features is critical for the molecule's interaction with its target. The relative orientation of the quinoline and dichlorobenzoyl moieties, dictated by the carbonyl linker, defines the three-dimensional geometry of the pharmacophore.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Location | Description |

| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen | Potential to form a hydrogen bond with a donor group on the target protein. |

| Aromatic Ring (AR1) | Quinoline Ring | Can engage in π-π stacking or other aromatic interactions. |

| Aromatic Ring (AR2) | Dichlorophenyl Ring | Can participate in aromatic interactions and contributes to binding affinity. |

| Hydrophobic Feature (HY1) | 2-Chloro Substituent | Interacts with hydrophobic pockets in the binding site. |

| Hydrophobic Feature (HY2) | 6-Chloro Substituent | Contributes to the overall hydrophobic profile and binding. |

Virtual Screening Cascade

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov A pharmacophore model, such as the one proposed for this compound, can be used as a 3D query to filter these libraries. youtube.comnih.gov

A typical virtual screening workflow involving a pharmacophore model includes several sequential steps:

Database Preparation: A large database of chemical compounds, such as the ZINC database or commercial libraries, is prepared. This involves generating 3D conformations for each molecule.

Pharmacophore-Based Screening: The generated pharmacophore model is used as a filter to rapidly screen the compound library. Only molecules that match the defined pharmacophoric features and their spatial arrangement are retained. youtube.com This step significantly reduces the number of candidate molecules.

Molecular Docking: The hits obtained from the pharmacophore screening are then subjected to molecular docking studies. mdpi.commdpi.com Docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity. This allows for a more refined selection of potential hits based on their predicted binding modes and scores.

ADMET Prediction: The remaining candidates are evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). mdpi.com This in silico assessment helps to prioritize compounds with favorable pharmacokinetic and safety profiles.

This hierarchical screening approach, starting with a rapid pharmacophore-based search and progressing to more computationally intensive methods like molecular docking and ADMET prediction, allows for the efficient identification of promising lead candidates from vast chemical libraries. mdpi.com Studies on various quinoline-based inhibitors have successfully employed such integrated screening methods to discover novel and potent compounds. mdpi.com

Table 2: A Representative Virtual Screening Workflow

| Step | Method | Purpose | Outcome |

| 1 | Database Preparation | Generate 3D conformations of molecules in a chemical library. | A multi-conformer database ready for screening. |

| 2 | Pharmacophore-Based Screening | Filter the library using the 3D pharmacophore model. | A reduced set of molecules (hits) matching the pharmacophore. |

| 3 | Molecular Docking | Predict binding modes and rank hits based on docking scores. | A prioritized list of compounds with favorable binding interactions. |

| 4 | ADMET Prediction | Evaluate drug-like properties and potential toxicity. | Selection of lead candidates with good predicted pharmacokinetic profiles. |

Molecular Mechanism of Action and Biological Target Identification

In Silico Approaches for Target Identification and Binding Site Analysis

In the absence of experimental data, computational, or in silico, methods provide a powerful first step in hypothesizing the biological targets of a novel compound. ijprajournal.com These techniques are crucial for prioritizing experimental studies and accelerating the drug discovery process.

Molecular Docking Studies with Identified or Hypothetical Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a small molecule (ligand) and a protein's binding site.

While no molecular docking studies have been published for 4-(2,6-Dichlorobenzoyl)quinoline, research on other quinoline (B57606) derivatives demonstrates the utility of this approach. For instance, novel quinoline derivatives have been docked against various protein targets, such as E. coli DNA gyrase B and human topoisomerase IIα, to assess their potential as antibacterial and anticancer agents. nih.gov In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB), and a docking program (e.g., AutoDock, Glide) is used to predict the binding mode and affinity of the ligand. nih.govnih.gov

For this compound, a similar approach would involve identifying potential protein targets based on the activities of structurally related compounds. The dichlorobenzoyl moiety might suggest an affinity for kinases or other ATP-binding proteins. Docking simulations would then be performed to predict how the compound fits into the binding pockets of these hypothetical targets and to estimate its binding energy.

Table 1: Illustrative Example of Molecular Docking Data for Fluoroquinolone Derivatives against E. coli DNA Gyrase B

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Compound A | -7.2 | ASP73, GLY77, ILE78, PRO79, ILE94 |

| Compound B | -7.0 | ASP73, GLY77, ILE78, PRO79, ILE94 |

| Compound C | -6.8 | ASP73, GLY77, ILE78, PRO79, ILE94 |

| Ciprofloxacin (Standard) | -7.1 | ASP73, GLY77, ILE78, PRO79, ILE94 |

| Source: Data adapted from studies on fluoroquinolone derivatives. This data is for illustrative purposes and does not represent this compound. nih.gov |

Analysis of Protein-Ligand Interaction Profiles and Binding Affinities

The analysis of protein-ligand interactions provides detailed insights into the forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of this interaction.

No such analysis is available for this compound. However, for other quinoline derivatives, studies have detailed these interactions. For example, the docking of fluoroquinolones into the active site of E. coli DNA gyrase B revealed key hydrogen bonds with residues like ASP73 and GLY77, which are crucial for their inhibitory activity. nih.gov The binding affinities of these compounds were found to be comparable to that of the standard drug ciprofloxacin. nih.gov A similar analysis for this compound would be a critical step in validating any hypothetical targets identified through molecular docking.

Ligand-Based and Structure-Based In Silico Target Prediction

Target prediction can be approached from two main angles: ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These methods use the structure of the query molecule to search databases of known bioactive compounds and predict targets based on the targets of the most similar compounds found.

Structure-based methods, on the other hand, use the 3D structure of the query molecule to screen against a library of 3D protein structures, a process known as inverse docking.

Currently, there are no published in silico target prediction studies for this compound. Such a study would involve using its chemical structure as a query in various target prediction web servers and software. The results would provide a list of potential protein targets, which could then be prioritized for experimental validation.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of Quinoline Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule and observing the effect on its activity, researchers can identify key structural features required for its function.

Elucidation of Key Structural Motifs and Substituent Effects on Biological Activity

No SAR studies have been conducted for this compound. However, extensive SAR studies on other quinoline derivatives have provided valuable insights. For example, in the context of antimicrobial agents, the presence of a fluorine atom at the C6 position and a cyclopropyl (B3062369) group at the N1 position of the quinolone ring are known to be important for antibacterial activity.

For this compound, an SAR study would involve synthesizing a series of analogues with modifications at various positions. For instance, the position and number of chlorine atoms on the benzoyl ring could be varied, or different substituents could be introduced on the quinoline ring. The biological activity of these analogues would then be tested to determine the impact of these structural changes.

Table 2: Hypothetical SAR Study Outline for this compound Analogues

| Analogue | Modification | Rationale |

| 1 | 2,4-Dichlorobenzoyl | Investigate the effect of chlorine position. |

| 2 | 4-Chlorobenzoyl | Assess the importance of the number of chlorine atoms. |

| 3 | Benzoyl (unsubstituted) | Determine the contribution of the chlorine atoms to activity. |

| 4 | 6-Methoxy-4-(2,6-dichlorobenzoyl)quinoline | Explore the effect of substituents on the quinoline ring. |

| This table is a hypothetical representation of a potential SAR study and does not reflect actual experimental data. |

Understanding Molecular Recognition and Binding Specificity

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. Understanding how a ligand is recognized by its target protein is crucial for designing more potent and selective drugs.

As there is no identified biological target for this compound, its molecular recognition and binding specificity remain unknown. For other quinoline-based compounds, a combination of SAR studies and computational modeling has been used to elucidate these aspects. The goal is to build a comprehensive model of the binding site and understand which structural features of the ligand are critical for a tight and specific interaction. This knowledge can then be used to design new molecules with improved pharmacological properties.

Investigation of Enzyme Inhibition Mechanisms

The therapeutic potential of a chemical compound is intrinsically linked to its ability to interact with and modulate the activity of specific enzymes. The quinoline structural framework, particularly in compounds like this compound, has been a subject of extensive research to elucidate its mechanisms of enzyme inhibition and to identify its biological targets. These investigations are crucial for understanding the compound's pharmacological profile and for the development of new therapeutic agents.

Studies on HIV Reverse Transcriptase Inhibition

The quinoline moiety is a recognized scaffold in the development of drugs targeting HIV, as it forms the core of potent inhibitors of reverse transcriptase (RT). nih.gov This enzyme is critical for the replication of the HIV virus, as it converts the single-stranded viral RNA into double-stranded DNA. nih.gov While research specifically detailing the action of this compound is limited, numerous studies on related quinoline derivatives highlight their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net

For instance, newly designed quinolinonyl non-diketo acid derivatives have been shown to be active against the ribonuclease H (RNase H) function of RT, with some compounds exhibiting inhibitory concentrations (IC50) in the low micromolar range. acs.orgunica.it One of the most active compounds in a particular series, featuring a methylnapht-1-yl group on the quinolinonyl ring, demonstrated an IC50 value of approximately 1.5 µM. acs.orgunica.it Furthermore, computational docking studies have shown that quinoline derivatives can bind effectively to the allosteric site of HIV-RT, with some compounds showing higher predicted binding affinity than standard drugs like elvitegravir (B1684570) and rilpivirine. nih.govnih.gov In one study, a quinoline derivative, compound 6, was identified as a potential inhibitor against HIV-RT with significant anti-HIV activity. researchgate.netnih.gov Other research has also indicated that certain quinoline-based analogs can inhibit HIV reverse transcriptase, with some abolishing its activity at a concentration of 50 µM. biorxiv.org

Modulation of Monoamine Oxidases (MAOs) and Cholinesterases (ChEs)

Monoamine oxidases (MAOs) and cholinesterases (ChEs) are key enzymes in the central nervous system, and their inhibition is a therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's diseases. nih.govoaepublish.com Quinolines have been investigated as multi-target agents against these enzymes. rsc.orgnih.gov

A series of quinoline-sulfonamide hybrids were synthesized and evaluated as dual inhibitors of MAOs and ChEs. nih.gov The most potent compounds from this series exhibited significant inhibition with the following IC50 values:

MAO-A: 0.59 ± 0.04 µM nih.gov

MAO-B: 0.47 ± 0.03 µM nih.gov

Acetylcholinesterase (AChE): 1.10 ± 0.77 µM nih.gov

Butyrylcholinesterase (BChE): 0.58 ± 0.05 µM nih.gov

Similarly, quinoline-O-carbamate derivatives have been developed as multifunctional agents. One such compound, 3f , acted as a reversible dual inhibitor of electric eel AChE (eeAChE) and equine BChE (eqBuChE) with IC50 values of 1.3 µM and 0.81 µM, respectively. nih.gov Another series of quinolinyl-thienyl chalcones also showed potent inhibition against both MAO-A and MAO-B, with the most effective compounds having IC50 values of 0.047 µM for MAO-A and 0.063 µM for MAO-B. nih.gov

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Quinoline-Sulfonamide Hybrid | MAO-A | 0.59 ± 0.04 | nih.gov |

| MAO-B | 0.47 ± 0.03 | nih.gov | |

| AChE | 1.10 ± 0.77 | nih.gov | |

| BChE | 0.58 ± 0.05 | nih.gov | |

| Quinoline-O-Carbamate (Compound 3f) | eeAChE | 1.3 | nih.gov |

| eqBuChE | 0.81 | nih.gov | |

| Quinolinyl-thienyl Chalcone | MAO-A | 0.047 | nih.gov |

| MAO-B | 0.063 | nih.gov |

Inhibition of Carbohydrate-Digesting Enzymes (e.g., α-glucosidase, α-amylase)

Inhibiting carbohydrate-digesting enzymes such as α-glucosidase and α-amylase is a key strategy for managing type 2 diabetes mellitus by controlling post-meal blood glucose levels. nih.govnih.gov Quinoline derivatives have emerged as promising inhibitors of these enzymes.

A study on quinoline–1,3,4-oxadiazole hybrids demonstrated potent α-glucosidase inhibition, with IC50 values ranging from 15.85 to 63.59 µM. nih.gov The most potent compound from this series, 4i , had an IC50 of 15.85 µM, which was comparable to the standard drug acarbose (B1664774) (IC50 = 17.85 µM). nih.gov In contrast, their α-amylase inhibition was more moderate. nih.gov Another study on 7-quinolinyl-based triazole-3-thione derivatives also identified compounds with significant dual inhibitory potential against both α-amylase and α-glucosidase. nih.gov

| Compound Type | Target Enzyme | IC50 Range (µM) | Most Potent Compound (IC50 µM) | Reference |

|---|---|---|---|---|

| Quinoline–1,3,4-oxadiazole Hybrid | α-glucosidase | 15.85 - 63.59 | 4i (15.85) | nih.gov |

| 7-quinolinyl-based triazole-3-thione | α-glucosidase & α-amylase | Data not specified in abstract | Data not specified in abstract | nih.gov |

Inhibition of NAD-Hydrolyzing Enzyme CD38

The enzyme CD38 degrades nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical molecule in cellular metabolism and signaling. nih.govgoogle.com Inhibition of CD38 can raise NAD+ levels, which has therapeutic implications for various diseases. nih.govacs.org Research has led to the discovery of potent 4-amino-8-quinoline carboxamides as inhibitors of human CD38. nih.govacs.org Starting from a micromolar screening hit, systematic structural modifications resulted in compounds that were 10- to 100-fold more potent. nih.govacs.orgresearchgate.net These novel inhibitors have proven effective in raising NAD+ levels in the liver and muscle tissue in animal models, establishing them as valuable tools for further biological investigation. nih.govacs.org Flavonoids such as luteolin (B72000) have also been identified as inhibitors of human CD38 at low micromolar concentrations. nih.govrjpbcs.com

Other Enzyme Inhibition Modalities

The structural versatility of the quinoline core allows it to interact with a wide array of other enzymatic targets, highlighting its potential across different therapeutic areas.

DNA Methyltransferases (DNMTs): Certain quinoline-based analogs have been identified as low-micromolar inhibitors of human DNMT1 and bacterial adenine methyltransferases. biorxiv.orgnih.gov These compounds appear to act by intercalating into the DNA substrate, leading to a conformational change in the enzyme. biorxiv.orgnih.gov

Kinases: The quinoline scaffold is present in various kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases. google.com

Tyrosinase: Some quinoline derivatives have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications in treating hyperpigmentation. eurekaselect.com

Kinetic Studies of Enzyme Inhibition

Understanding the mode of enzyme inhibition is vital for drug design and optimization. Kinetic studies reveal whether an inhibitor is competitive, non-competitive, or follows another mechanism.

MAOs and ChEs: For quinoline-sulfonamide hybrids, kinetic studies revealed a competitive mode of inhibition for MAO-A, MAO-B, AChE, and BChE. nih.govrsc.org In contrast, a quinoline-O-carbamate derivative (compound 3f ) was found to be a reversible, mixed-type inhibitor of AChE. nih.gov Another study on quinolinone derivatives identified a potent and selective non-competitive inhibitor of human AChE (compound QN8) with a Ki value of 79 nM. nih.govresearchgate.net

α-Glucosidase: Kinetic analysis of the most effective quinoline hybrid inhibitor of α-glucosidase established a non-competitive mode of inhibition, indicating that it binds to an allosteric site on the enzyme. nih.gov

These kinetic insights are fundamental for the rational development of next-generation inhibitors based on the quinoline scaffold, allowing for the fine-tuning of potency and selectivity.

Synthetic Modification and Derivatization Strategies for Enhanced Bioactivity

Functionalization of the Quinoline (B57606) Core for Diversification

The quinoline ring system is a versatile platform that allows for functionalization at multiple positions, which can significantly influence the pharmacological activity of its derivatives. nih.gov Classical synthetic methods, such as the Conrad-Limpach and Friedländer syntheses, provide foundational pathways to substituted quinolines that can be further modified. nih.govorientjchem.org Recent advancements have focused on more direct and efficient C-H bond functionalization techniques, expanding the accessible chemical space for derivatization. rsc.org

Functionalization of the quinoline core in derivatives can be achieved through various reactions:

Electrophilic and Nucleophilic Substitutions: The quinoline ring can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.gov For instance, nitration, halogenation, and sulfonation can introduce substituents that modulate the electronic properties and binding interactions of the molecule.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing aryl, vinyl, and alkynyl groups onto the quinoline scaffold. These modifications can enhance target binding and explore new interaction sites.

Modification of Existing Substituents: When the quinoline core already bears substituents, such as a methyl group, these can be further functionalized. For example, a methyl group at the C2 or C8 position can be transformed through various metal-catalyzed and metal-free protocols for C(sp3)-H functionalization. researchgate.net

A study on 4-aminoquinoline (B48711) derivatives demonstrated that the introduction of different substituents significantly impacts their antibacterial activity. For example, a 6-chloro substituent was found to be effective against MRSA. mdpi.com This highlights how strategic functionalization of the quinoline core can lead to compounds with enhanced and specific bioactivities.

Chemical Modifications of the 2,6-Dichlorobenzoyl Moiety

Bioisosteric Replacements to Modulate Interactions

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov The 2,6-dichloro substitution pattern on the benzoyl ring presents several opportunities for bioisosteric replacement.

Common bioisosteric replacements for a chlorine atom include other halogens (F, Br), small alkyl groups (CH3), trifluoromethyl (CF3), and cyano (CN) groups. cambridgemedchemconsulting.com Each replacement alters the lipophilicity, electronic nature, and potential for hydrogen bonding of the molecule. For example, replacing chlorine with a trifluoromethyl group can increase lipophilicity and metabolic stability. cambridgemedchemconsulting.com

A systematic analysis of bioisosteric replacements has shown that while many common replacements are effective, their success can be context-dependent. nih.gov Therefore, a library of analogs with different bioisosteric replacements on the benzoyl ring should be synthesized and screened to identify the optimal substitution pattern for a given biological target.

Table 1: Potential Bioisosteric Replacements for the 2,6-Dichloro Substituents

| Original Substituent | Potential Bioisostere | Rationale for Replacement |

| Chlorine (Cl) | Fluorine (F) | Smaller size, increased electronegativity, potential for specific halogen bonding. |

| Chlorine (Cl) | Methyl (CH3) | Increased lipophilicity, potential for hydrophobic interactions. |

| Chlorine (Cl) | Trifluoromethyl (CF3) | Increased lipophilicity and metabolic stability, strong electron-withdrawing nature. |

| Chlorine (Cl) | Cyano (CN) | Can act as a hydrogen bond acceptor, alters electronic profile. |

This table presents hypothetical bioisosteric replacements based on common medicinal chemistry principles. The actual effectiveness of these replacements would need to be determined experimentally.

Introduction of Diverse Chemical Linkers and Side Chains

Introducing chemical linkers and side chains to the 2,6-dichlorobenzoyl moiety can lead to derivatives with improved properties. For instance, attaching hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can enhance water solubility. Conversely, lipophilic side chains can improve membrane permeability.

In the context of other quinoline derivatives, the modification of side chains has been shown to be a successful strategy. For example, in the development of antimalarial agents, modifications to the side chain of 4-aminoquinolines have led to compounds active against resistant strains. nih.gov Similarly, the introduction of piperidine-containing side chains has been explored to create novel antimalarial quinoline analogues. nih.gov These strategies can be adapted to the 2,6-dichlorobenzoyl moiety to explore new structure-activity relationships (SAR).

Strategies for Developing Prodrugs and Chemical Scaffolds for Targeted Delivery

Prodrug design is a valuable strategy for overcoming challenges such as poor solubility, instability, and non-specific toxicity. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov

For 4-(2,6-dichlorobenzoyl)quinoline, a prodrug approach could involve modifying the molecule to include a cleavable promoiety. Common prodrug strategies include the formation of esters, phosphates, or carbonates, which can be hydrolyzed by enzymes in the body. researchgate.net For example, introducing a hydroxyl group onto the quinoline or benzoyl ring would allow for the attachment of a phosphate (B84403) group, creating a water-soluble prodrug that can be activated by alkaline phosphatases. acs.org

Furthermore, the this compound scaffold can be conjugated to targeting ligands, such as antibodies or small molecules that bind to specific cell surface receptors. This approach can facilitate targeted delivery to diseased tissues, thereby increasing efficacy and reducing off-target side effects.

Fragment-Based Drug Discovery Approaches Utilizing the this compound Scaffold

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. nih.gov It involves screening libraries of small, low-complexity molecules ("fragments") for weak binding to a biological target. frontiersin.org The hits from this initial screen are then grown or linked together to create more potent and selective lead compounds.

The this compound scaffold itself can be considered a large fragment or can be deconstructed into its constituent quinoline and dichlorobenzoyl fragments. These fragments can then be used in FBDD campaigns to identify key binding interactions.

A recent study demonstrated a fragment-informed structure-activity relationship (FI-SAR) approach for developing cholinesterase inhibitors by coupling amino-functionalized fragments with a quinoline scaffold. nih.gov This highlights the potential of using the quinoline motif as a core structure in fragment-based approaches. Similarly, the 2,6-dichlorobenzoyl fragment could be screened against a target of interest, and any hits could then be elaborated by re-attaching the quinoline core or other compatible fragments. This strategy allows for the rational design of novel inhibitors with optimized interactions within the target's binding site. mdpi.com

Advanced Applications and Future Research Directions

The Role of 4-(2,6-Dichlorobenzoyl)quinoline as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

The concept of a "privileged structure" refers to a molecular framework that is able to bind to multiple, often unrelated, biological targets, thereby exhibiting a broad range of biological activities. researchgate.netnih.gov The quinoline (B57606) ring system is a prime example of such a scaffold, forming the basis of numerous approved drugs. nih.govnih.govorientjchem.org The versatility of the quinoline nucleus allows for functionalization at various positions, which significantly influences the pharmacological profile of the resulting derivatives. nih.govrsc.org

The this compound structure combines the established quinoline core with a 4-aroyl substituent, a modification known to be significant for biological activity. Research on related 4-benzoylquinoline (B1642027) and 4-anilinoquinoline derivatives has demonstrated their potential as inhibitors of critical biological targets. nih.govnih.gov For instance, various quinoline derivatives have been developed as potent inhibitors of kinases (e.g., EGFR, c-Met), topoisomerases, and DNA gyrase, which are crucial in cancer and microbial infections. nih.govijfans.orgrsc.orgresearchgate.net The substitution pattern on both the quinoline and the benzoyl rings is critical for activity. The presence of dichloro-substituents on the benzoyl ring, as in this compound, can enhance binding affinity and lipophilicity, potentially increasing cell permeability and efficacy. researchgate.net

The hybridization of the quinoline scaffold with other pharmacophores is a common strategy to develop agents with dual modes of action or to overcome drug resistance. nih.govrsc.org The 4-benzoylquinoline framework itself can be considered a hybrid, and its derivatives have shown promise in a variety of therapeutic areas.

Table 1: Biological Activities of Representative Quinoline Scaffolds

| Quinoline Derivative Class | Biological Target/Activity | Example Application Area | Reference |

|---|---|---|---|

| 4-Anilinoquinolines | PI3K/mTOR Inhibition | Anticancer | nih.gov |

| Quinoline-Chalcone Hybrids | Tubulin Polymerization Inhibition | Anticancer | rsc.org |

| Bisquinolines | Hematin Polymerization Inhibition | Antimalarial | nih.gov |

| Fluoroquinolones | DNA Gyrase/Topoisomerase IV Inhibition | Antibacterial | ijfans.org |

| 8-Hydroxyquinolines | Metal Chelation | Antimicrobial, Antileishmanial | researchgate.net |

| Benzo[c]quinoline derivatives | DNA Intercalation, Topoisomerase II Inhibition | Anticancer | nih.gov |

Exploration in Advanced Materials Science, such as Optoelectronics

Beyond medicine, quinoline derivatives are gaining traction in materials science, particularly in the field of optoelectronics. researchgate.netmdpi.com Their rigid, planar structure and extended π-conjugated system are conducive to interesting photophysical properties, such as fluorescence and phosphorescence. scielo.brrsc.org These properties make them suitable for applications like Organic Light-Emitting Diodes (OLEDs), chemical sensors, and photovoltaic cells. researchgate.netacs.org

The photophysical characteristics of quinoline derivatives can be precisely tuned by altering the substituents on the ring system. scielo.brresearchgate.net The introduction of an aryl ketone group, such as the 2,6-dichlorobenzoyl group, can influence the electronic properties, including the HOMO-LUMO energy gap and emission wavelengths. rsc.org For example, studies on polyquinolines and other derivatives have shown that their emission colors can span the visible spectrum from blue to red, depending on the molecular structure. dtic.mil The presence of halogen atoms can also promote intersystem crossing, potentially leading to phosphorescent materials, which are highly desirable for efficient OLEDs. scielo.br

Research on related systems like diquinoline derivatives has demonstrated their potential for ambipolar charge transport and their use in OLED devices. acs.org The combination of the electron-deficient quinoline ring and the substituted benzoyl group in this compound could create a donor-acceptor type structure, which is often associated with useful photophysical behaviors like intramolecular charge transfer (ICT). rsc.org

Table 2: Photophysical Properties of Selected Substituted Quinolines

| Quinoline Derivative Type | Absorption Max (λmax) | Emission Max (λem) | Key Property/Application | Reference |

|---|---|---|---|---|

| 8-Hydroxyquinoline Analogues | - | 495-512 nm | Fluorescent Chemosensors | researchgate.net |

| 2-Aryl-4-aryl-6-alkoxyquinolines | ~290 nm and 320-450 nm | ~400 nm | Fluorescence, Phosphorescence at 77K | scielo.br |

| Bis-quinolin-3-yl-chalcones | 215-290 nm | Visible Region | Positive Solvatochromism, Fluorescent Dyes | rsc.org |

| Parent Polyquinoline (PPQ) | 414 nm | 578 nm (Orange) | Electroluminescence (OLEDs) | dtic.mil |

| Thienylene-linked Polyquinoline (PTPQ) | 471 nm | 622 nm (Red) | Red-shifted Electroluminescence | dtic.mil |

Innovative Methodologies for Biological Evaluation and Mechanistic Probing

The evaluation of novel compounds like this compound requires a suite of sophisticated biological and computational methods. Initial screening typically involves in vitro assays to determine the compound's activity against specific targets or cell lines. nih.govrsc.org For potential anticancer agents, this includes cytotoxicity assays (e.g., MTT assay) against a panel of human cancer cell lines. nih.govbiointerfaceresearch.com

To elucidate the mechanism of action, researchers employ a variety of techniques. Molecular docking studies are frequently used to predict and rationalize the binding interactions between the quinoline derivative and its putative protein target, such as a kinase or enzyme active site. nih.govrsc.orgnih.gov These computational models can provide insights into structure-activity relationships (SAR), guiding the design of more potent analogues. rsc.org

Further mechanistic probing involves cell-based assays to investigate downstream effects. For example, if a compound is hypothesized to be an apoptosis inducer, techniques like flow cytometry to analyze the cell cycle, and western blotting to measure the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) would be employed. rsc.org For antibacterial candidates, determining the minimum inhibitory concentration (MIC) is a standard first step, followed by mechanistic studies to identify the bacterial target, which could involve assays for DNA gyrase inhibition or disruption of bacterial structures like the lipopolysaccharide (LPS) transport system. ijfans.orgnih.gov

Table 3: Methodologies for Evaluation and Mechanistic Study of Quinoline Derivatives

| Methodology | Purpose | Example Application | Reference |

|---|---|---|---|

| MTT Assay | Evaluate cell viability and cytotoxicity | Screening for anticancer activity | nih.gov |

| Molecular Docking | Predict binding mode and affinity to a biological target | Rationalizing SAR of EGFR/HER-2 inhibitors | rsc.org |

| Flow Cytometry | Analyze cell cycle progression and apoptosis | Confirming apoptosis induction by anticancer agents | rsc.org |

| Western Blotting | Detect and quantify specific proteins | Measuring changes in caspase and Bcl-2 levels | rsc.org |

| Minimum Inhibitory Concentration (MIC) Assay | Determine the lowest concentration that inhibits microbial growth | Assessing antibacterial potency | nih.gov |

| Laser Flash Photolysis | Study transient species and excited states | Characterizing triplet-triplet absorption for photophysical studies | scielo.brfigshare.com |

Interdisciplinary Research Opportunities and Emerging Areas for Quinoline Chemistry

The dual potential of quinoline derivatives in both medicinal chemistry and materials science opens up exciting interdisciplinary research avenues. nih.govresearchgate.net One emerging area is "theranostics," which combines therapeutic and diagnostic capabilities in a single agent. A fluorescent derivative of this compound, for instance, could potentially be used for both imaging cancer cells and exerting a cytotoxic effect.

The unique chemical structure of quinolines also makes them valuable as building blocks in the synthesis of complex 2D and 3D fused molecular frameworks. sciencedaily.com Recent advances in synthetic chemistry, such as leveraging light-sensitive intermediates or C-H bond functionalization, are making it easier to create highly customized quinoline-based compounds. rsc.orgsciencedaily.com These new methodologies accelerate the discovery of novel drug candidates and materials with tailored properties. rsc.org

Furthermore, the exploration of quinoline scaffolds in areas like green chemistry and nanotechnology holds promise. ontosight.aidntb.gov.ua Developing more environmentally friendly synthesis routes and formulating quinoline derivatives into nanoparticles for targeted delivery could enhance their efficacy and open up new applications. ontosight.aidntb.gov.ua As researchers continue to unlock the potential of this versatile scaffold, we can anticipate significant breakthroughs in medicine, materials science, and beyond. ontosight.ai

Q & A

Q. What are the common synthetic routes for preparing 4-(2,6-Dichlorobenzoyl)quinoline, and how can intermediates be characterized?

A typical route involves the reaction of 2,6-dichlorobenzoyl chloride with quinoline derivatives under controlled conditions. For example, cyclization reactions using hydroxylamine sulfate and methyl acetoacetate can yield quinoline scaffolds . Key intermediates, such as 2,6-dichlorobenzoyl chloride, require rigorous characterization via NMR (e.g., and spectra) and mass spectrometry (e.g., m/z 209.46 for 2,6-dichlorobenzoyl chloride) . Purity should be confirmed via elemental analysis (e.g., %C, %H, %N) as demonstrated in synthetic protocols for related quinoline derivatives .

Q. What safety precautions are critical when handling this compound and its precursors?

2,6-Dichlorobenzoyl chloride, a precursor, is a corrosive liquid (UN 3265) classified under hazard class 7. Researchers must use fume hoods , chemical-resistant gloves , and eye protection to avoid exposure. Storage should be in airtight containers at controlled temperatures to prevent hydrolysis . Spill management requires neutralization with inert absorbents (e.g., sand) and disposal per local regulations .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Combine X-ray crystallography (referencing the Cambridge Structural Database for bond angles/torsion validation) and spectroscopic methods :

- FT-IR to confirm carbonyl (C=O) and aromatic C-Cl stretches.

- NMR to resolve aromatic proton environments (e.g., quinoline protons vs. dichlorobenzoyl substituents) .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 382.24 for AT7519, a related compound) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

Contradictions often arise from impurities or tautomeric forms. Strategies include:

- Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism).

- HPLC-MS to isolate and characterize by-products (e.g., chlorinated side products from incomplete reactions) .

- Computational modeling (DFT or molecular dynamics) to predict stable conformers and compare with experimental spectra .

Q. What methodologies optimize the yield of this compound in large-scale syntheses?

- Reaction solvent screening : Polar aprotic solvents (e.g., DMF or DCM) enhance electrophilic acylation efficiency.

- Catalyst selection : Lewis acids (e.g., AlCl) can accelerate benzoylation but may require strict moisture control .

- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity, as shown in related quinoline syntheses .

Q. How does the 2,6-dichlorobenzoyl moiety influence biological activity in quinoline derivatives?

The dichlorinated aromatic ring enhances lipophilicity and target binding affinity . For example, AT7519 (a CDK inhibitor) uses this moiety for hydrophobic interactions with kinase ATP-binding pockets. Structure-activity relationship (SAR) studies suggest that electron-withdrawing Cl groups stabilize π-π stacking with aromatic residues in enzymes . Comparative assays with mono- or non-chlorinated analogs are critical to validate these effects .

Q. What experimental approaches address low solubility of this compound in aqueous media?

- Co-solvent systems : Use DMSO-water or ethanol-water gradients (≤10% organic phase) to maintain compound stability .

- Nanoparticle formulation : Encapsulation in PEGylated liposomes improves bioavailability, as demonstrated for hydrophobic CNS-targeted quinolines .

- Salt formation : Introduce sulfonate or hydrochloride salts via pH adjustment during crystallization .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data across studies involving this compound?

- Dose-response reevaluation : Ensure assays use standardized concentrations (e.g., IC values normalized to control).

- Cell line variability : Compare activity in primary vs. immortalized cells (e.g., AT7519 shows differential CDK inhibition in HeLa vs. Jurkat cells) .

- Metabolic stability assays : Use liver microsomes to assess whether discrepancies arise from rapid degradation in certain models .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., proteases or kinases) to guide functionalization .

- Retrosynthetic software (e.g., Chematica) to propose feasible pathways using available precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.